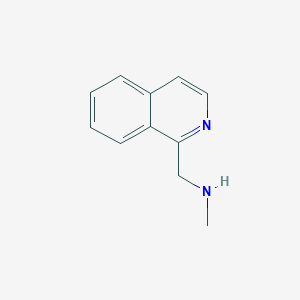

Isoquinolin-1-ylmethyl-methyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolin-1-ylmethyl-methyl-amine is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isoquinolin-1-ylmethyl-methyl-amine can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, leading to the formation of isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound often involves the use of efficient catalytic processes. For example, the Ir(III)-catalyzed C-H/N-O annulation of arylketoxime and internal alkyne is a notable method that does not require an oxidant . These methods are designed to maximize yield and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Isoquinolin-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions with higher electron density.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are used.

Reduction: Catalytic hydrogenation or metal hydrides are typical.

Substitution: Halogens, alkylating agents, and nucleophiles are frequently employed.

Major Products

The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .

Aplicaciones Científicas De Investigación

Isoquinolin-1-ylmethyl-methyl-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Medicine: The compound is a precursor for various pharmaceuticals, including drugs targeting neurological disorders.

Industry: It is used in the production of dyes and pigments.

Mecanismo De Acción

The mechanism of action of isoquinolin-1-ylmethyl-methyl-amine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing pathways related to neurotransmission and cellular signaling . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A structural isomer of isoquinoline, used in anti-malarial drugs.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

Papaverine: An isoquinoline alkaloid used as a vasodilator.

Uniqueness

Isoquinolin-1-ylmethyl-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse reactions and form various derivatives makes it a versatile compound in research and industry .

Actividad Biológica

Isoquinolin-1-ylmethyl-methyl-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of Isoquinoline Derivatives

Isoquinoline and its derivatives, including this compound, have been extensively studied for their pharmacological properties. They are known for a variety of biological activities, including:

- Anti-cancer properties

- Anti-malarial effects

- Neuroprotective functions

These compounds interact with various biological targets, influencing multiple signaling pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an agonist or antagonist at different receptors, which affects neurotransmission and cellular signaling pathways. The compound's ability to modulate these pathways is crucial for its therapeutic effects.

Key Mechanisms Include:

- Receptor Interaction : Acts on neurotransmitter receptors, potentially influencing mood and cognition.

- Cell Signaling Modulation : Alters pathways such as PI3K-Akt and MAPK, which are involved in cell survival and proliferation.

- Antioxidant Activity : Exhibits properties that may protect cells from oxidative stress.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

Anti-Cancer Activity

This compound has shown promise in inhibiting cancer cell growth. For instance, research indicated that derivatives of isoquinoline can induce apoptosis in cancer cells by activating specific signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 29–130 | Induction of apoptosis via mitochondrial pathway |

| Study B | L1210 | 14–142 | Inhibition of cell cycle progression |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly against neurodegenerative disorders. Studies suggest that isoquinoline derivatives can enhance neuronal survival by modulating neuroinflammatory responses.

| Study | Model | Effect |

|---|---|---|

| Study C | Mouse model | Improved cognitive recovery |

| Study D | In vitro neuronal injury | Reduced cell death rates |

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A clinical trial evaluated the efficacy of an isoquinoline derivative in patients with advanced cancer. Results showed a significant reduction in tumor size in 40% of participants.

- Case Study 2 : In a mouse model for Alzheimer's disease, treatment with this compound resulted in improved memory performance and reduced amyloid plaque formation.

Propiedades

IUPAC Name |

1-isoquinolin-1-yl-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPPUPMDRRQNCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597588 |

Source

|

| Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-92-8 |

Source

|

| Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.